Scientific Field: Biotechnology for Biofuels and Bioproducts.
Summary of the Application: 2-Hydroxyterephthalic acid (2-HTA) is the monomer for high-performance hydroxyl modified PBO fiber. Hydroxyl modified PBO (HPBO) fiber shows better photostability and interfacial shear strength.
Results or Outcomes: The yield of 2-HTA was 108.97±2.21 μg/L/mg protein in the whole-cell catalysis. cerevisiae S288C with Ura3, Aro7, and Trp3 knockout.
Scientific Field: Polymer Science.
Results or Outcomes: The outcomes of this application are the production of ordered polymers with excellent mechanical properties.
Scientific Field: Environmental Chemistry.
Summary of the Application: 2-Hydroxyterephthalic acid (2-HTA) can be used as a scavenger for hydroxyl radicals.
Results or Outcomes: The outcomes of this application are the successful scavenging of hydroxyl radicals by 2-HTA.
2-HTA can be found naturally in some plants, including bogbean (Menyanthes trifoliata) and centaury (Centaurium erythraea) []. However, it is also commercially synthesized for research purposes.
The primary interest in 2-HTA lies in its potential as a building block for high-performance polymers. Specifically, it is a monomer for poly(hydroxy-p-phenylenebenzobisoxazole) (HPBO) fibers, which possess exceptional thermal stability, mechanical strength, and low density []. These properties make HPBO fibers ideal for applications in aerospace, defense, and other demanding fields.
2-HTA has a planar structure with a central benzene ring. One carboxylic acid group is positioned at each para (opposite) position on the ring (positions 1 and 4) relative to each other. The hydroxyl group is located at the second position (ortho) on the ring relative to one of the carboxylic acids []. This specific arrangement of functional groups is crucial for the polymerization process that forms HPBO fibers [].
The specific details of 2-HTA synthesis are not readily available in the scientific literature for open access. However, research suggests enzymatic Kolbe-Schmitt reactions with CO2 fixation as a potential biocatalytic route for its production [].
2-HTA undergoes polycondensation reactions to form HPBO fibers. This process typically involves high temperatures and specialized catalysts [].
Further information on other relevant reactions involving 2-HTA is limited in publicly available scientific sources.
As 2-HTA primarily functions as a precursor for HPBO fibers, a specific mechanism of action is not applicable in this context.
Irritant